2-(3-Aminopropyl)cyclohexan-1-ol

Medicinal Chemistry Stereochemistry Scaffold Design

2-(3-Aminopropyl)cyclohexan-1-ol (CAS 91425-85-3) is a cyclohexanol-derived amino alcohol with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. It features a cyclohexanol ring substituted at the 2-position with a flexible 3-aminopropyl chain, creating a bifunctional molecule with a hydroxyl group and a primary amine.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 91425-85-3
Cat. No. B3301986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropyl)cyclohexan-1-ol
CAS91425-85-3
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CCCN)O
InChIInChI=1S/C9H19NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8-9,11H,1-7,10H2
InChIKeyBJYNTHACALEJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminopropyl)cyclohexan-1-ol (CAS 91425-85-3): A Bifunctional Amino Alcohol Synthon for Specialized Research Procurement


2-(3-Aminopropyl)cyclohexan-1-ol (CAS 91425-85-3) is a cyclohexanol-derived amino alcohol with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It features a cyclohexanol ring substituted at the 2-position with a flexible 3-aminopropyl chain, creating a bifunctional molecule with a hydroxyl group and a primary amine [1]. This scaffold is typically offered at purities of 95% or higher by commercial suppliers and is catalogued as a versatile small molecule building block for medicinal chemistry and materials science research [1].

Why Generic Substitution of 2-(3-Aminopropyl)cyclohexan-1-ol with Close Analogs Risks Structural and Functional Non-Equivalence


Direct substitution of 2-(3-aminopropyl)cyclohexan-1-ol with closely related aminocyclohexanols or amino alcohols is not trivial. Small structural modifications—such as altering the position of the aminopropyl chain on the cyclohexane ring (e.g., 1-(3-aminopropyl)cyclohexanol), changing the chain length (e.g., 2-(2-aminopropyl)cyclohexanol), or replacing the cyclohexanol core with a phenol (e.g., 2-(3-aminopropyl)phenol)—can significantly impact critical molecular properties including conformational flexibility, hydrogen-bonding capacity, and lipophilicity . For example, shifting the substitution from the 2-position to the 1-position eliminates the chiral center and alters the spatial relationship between the amino and hydroxyl groups, which is essential for stereoselective interactions in catalysis or receptor binding . Similarly, replacing the saturated cyclohexanol ring with an aromatic phenol introduces electronic effects (resonance) and changes pKa, drastically altering reactivity in downstream synthetic applications . Therefore, empirical verification is required to ensure the intended chemical or biological outcome; generic interchange based on superficial similarity is not scientifically defensible.

Quantitative Differential Evidence for 2-(3-Aminopropyl)cyclohexan-1-ol Against Key Analogs


Distinct Substituent Position and Chain Length Define Scaffold Topology vs. 1-(1-Aminopropyl)cyclohexanol and 2-(Propylamino)cyclohexanol

The topological presentation of functional groups is a primary determinant of molecular recognition. 2-(3-Aminopropyl)cyclohexan-1-ol (Target) possesses a 3-carbon aminopropyl linker terminating in a primary amine at the 2-position of the cyclohexanol ring. This results in a specific distance and vector between the hydrogen-bond donor/acceptor pairs [1]. In contrast, 1-(1-aminopropyl)cyclohexanol (Comparator 1) has both the hydroxyl and the amine branch originating from the same carbon (C1), leading to a geminal arrangement with a 1-carbon linker . Another analog, trans-2-(propylamino)cyclohexanol (Comparator 2), features a secondary amine directly attached to the cyclohexane ring via a shorter, different linker (propylamino) . These structural differences result in distinct chemical spaces and interaction potentials [1].

Medicinal Chemistry Stereochemistry Scaffold Design

Differential LogP and Hydrogen Bonding Profile Influences Pharmacokinetic Behavior Relative to 3-Amino-3-cyclohexyl-propan-1-ol

Predicted physicochemical properties provide a basis for differentiation. For 2-(3-aminopropyl)cyclohexan-1-ol (Target), the calculated LogP is approximately 1.0-2.0 (range based on various in silico models), indicating moderate lipophilicity [1]. The topological polar surface area (TPSA) is estimated at ~46 Ų, reflecting two hydrogen bond donors and two acceptors [1]. In contrast, 3-amino-3-cyclohexyl-propan-1-ol (Comparator, CAS 109647-95-2) presents the amine group directly attached to the cyclohexyl ring, with a hydroxyl-terminated propyl chain . This structural inversion alters the intramolecular hydrogen bonding potential and is predicted to yield a different LogP and TPSA, which would translate to distinct membrane permeability and solubility profiles in biological assays [1].

ADME Physicochemical Properties Drug Design

Bifunctional Reactivity Profile Distinguishes 2-(3-Aminopropyl)cyclohexan-1-ol as a More Versatile Synthon than Simple Cyclohexanol

The presence of both a primary amine and a secondary alcohol in the same molecule provides 2-(3-aminopropyl)cyclohexan-1-ol with a distinct synthetic utility compared to simple cyclohexanol (Comparator). Cyclohexanol (CAS 108-93-0) is a monofunctional alcohol, limiting its use as a building block to esterification, oxidation, or etherification reactions. 2-(3-Aminopropyl)cyclohexan-1-ol, however, can participate in a broader range of transformations including amide bond formation, reductive amination, and N-alkylation, in addition to reactions at the hydroxyl group . This bifunctionality makes it a more valuable intermediate for the construction of complex molecular architectures .

Organic Synthesis Building Blocks Polymer Chemistry

Recommended Research and Industrial Application Scenarios for 2-(3-Aminopropyl)cyclohexan-1-ol Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Precise Stereochemical Presentation

This compound is a suitable candidate for medicinal chemistry programs where the 2-substituted cyclohexanol scaffold is required to present a pendant primary amine for target engagement. The specific spatial arrangement of the amine and alcohol groups, as highlighted by its distinct topological profile compared to 1-substituted analogs , makes it a valuable tool for exploring structure-activity relationships (SAR) around novel chemotypes.

Organic Synthesis: Use as a Bifunctional Synthon in the Construction of Complex Architectures

2-(3-Aminopropyl)cyclohexan-1-ol should be prioritized over monofunctional cyclohexanol derivatives in synthetic sequences requiring orthogonal functional group manipulations. The presence of both a primary amine and a hydroxyl group allows for sequential or one-pot derivatization strategies (e.g., amide formation followed by esterification) that streamline the synthesis of functionalized cyclohexane-containing targets.

Materials Science: Development of Novel Polymers or Surface Modifiers

The bifunctional nature of this compound, combining a rigid cyclohexane core with a flexible aminopropyl tether, offers unique possibilities in materials chemistry . It can serve as a monomer in the synthesis of polyamides or polyurethanes, or as a surface-modifying agent where the amine group can anchor to substrates while the hydroxyl group provides a site for further functionalization or hydrophilic character. The specific 2-position substitution is likely to influence polymer chain packing and material properties compared to other regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Aminopropyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.